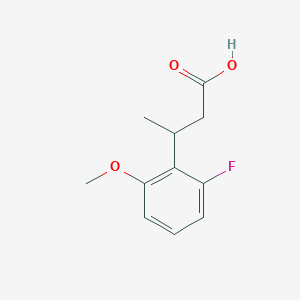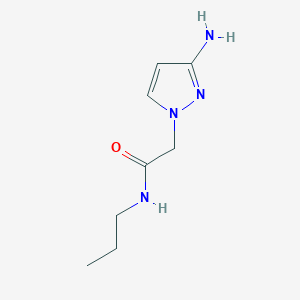![molecular formula C12H16ClNO B13539089 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is a synthetic organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spirocyclic structure, which includes a benzoxazepine ring fused to a cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under specific conditions . Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound may utilize microwave heating to synthesize pyrimido-oxazepine analogs . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been employed to synthesize related benzoxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise as anticancer agents, inducing cell cycle arrest in cancer cells.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s unique structure allows it to interact with various cellular proteins and enzymes, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,5-benzoxazepine: Another member of the benzoxazepine family with similar cytotoxic properties.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane]: A related compound with a different spirocyclic structure.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one: A similar compound with a ketone functional group.
Uniqueness
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and its potential as an anticancer agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)13-9-8-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H |
InChI Key |
VETJZVGGWKMDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


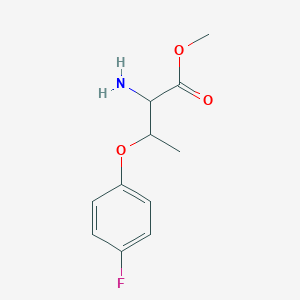
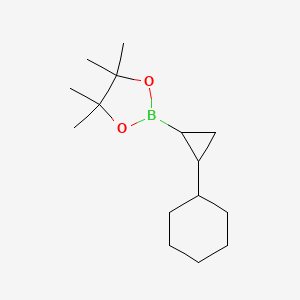
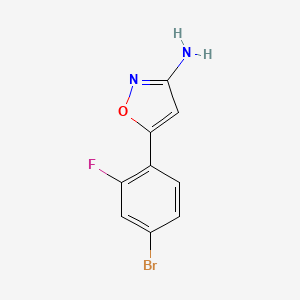
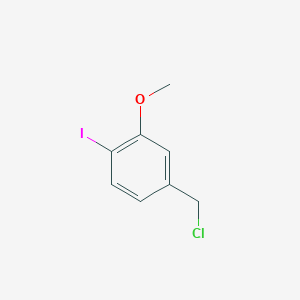
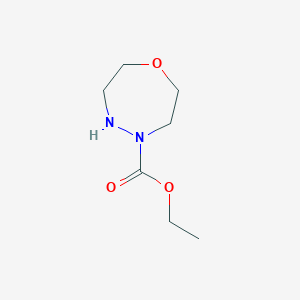


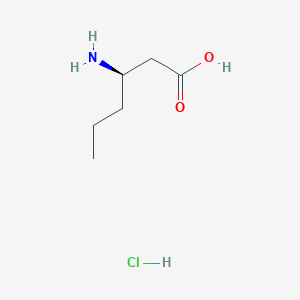
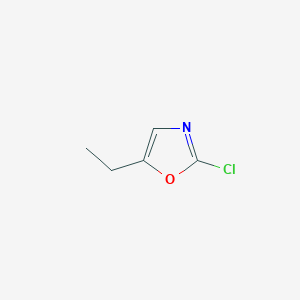
![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
